(E)-4-bromo-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide
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Overview
Description
(E)-4-bromo-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide, also known as BBH, is a chemical compound that has been studied extensively for its potential use in scientific research. BBH is a hydrazone derivative that has been synthesized and investigated for its biological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various research fields.
Scientific Research Applications
Broad-Spectrum Antifungal Agent
One significant application of compounds structurally related to (E)-4-bromo-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide is in antifungal therapy. A notable study highlighted the development of acylhydrazones, a class of compounds including 2,4-dibromo-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide (SB-AF-1002), as potent antifungal agents. This class of compounds targets the fungal sphingolipid pathway, offering a novel mechanism of action. Specifically, SB-AF-1002 demonstrated impressive in vivo activity in models of systemic fungal infections, outperforming standard-of-care drugs and showing potential as a broad-spectrum antifungal agent with low toxicity (Lazzarini et al., 2020).
Hypoglycemic and Hypolipidemic Activities
Compounds structurally similar to this compound have been studied for their potential hypoglycemic and hypolipidemic activities. A study on glibenclamide analogues, which are structurally related, demonstrated their potential in improving anti-hyperglycemic potency and lipid-lowering activities in diabetic rats (Ahmadi et al., 2014).
Anticonvulsant Activity
The anticonvulsant properties of benzamide derivatives, including those structurally related to this compound, have been explored. Compounds such as 4-amino-N-amylbenzamide were found to be potent against maximal electroshock seizures in animal models, indicating the potential of this chemical structure in anticonvulsant therapies (Clark et al., 1984).
Gastric Ulcer Prevention
A novel indole and gallic acid derivative, 3,4,5-Trihydroxy-N0-[(2-methyl-1H-indol-3yl)Methylidene]Benzohydrazide (TIBH), structurally related to this compound, demonstrated potential in preventing gastric ulcers. TIBH showed efficacy in increasing mucus secretion, reducing gastric acidity, and modulating protein expressions, indicating its potential as a gastric ulcer prevention agent (Tayeby et al., 2017).
Cardiovascular Protection
A compound, (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, denoted as 1c and structurally related to this compound, exhibited protective effects against cardiac remodeling in myocardial infarction models. The compound showed inhibition of angiotensin-converting enzyme and ameliorated cardiac dysfunction markers, suggesting its potential in cardiovascular protection (Emna et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with biomacromolecules such as dna and human serum albumin .
Mode of Action
It’s known that similar compounds can form hydrogen bonds with biomacromolecules . This interaction can lead to changes in the structure and function of these biomacromolecules, potentially affecting cellular processes .
Biochemical Pathways
It’s worth noting that similar compounds have shown biological activity towards cathepsin e and elastase of human neutrophils , which are involved in various biochemical pathways including inflammation and immune response.
Result of Action
Similar compounds have shown antiproliferative activity, suggesting potential effects on cell growth and division .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall effectiveness . .
properties
IUPAC Name |
4-bromo-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O2/c15-11-3-1-9(2-4-11)14(20)18-17-8-10-7-12(16)5-6-13(10)19/h1-8,19H,(H,18,20)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCVECBGJIPYML-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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